molecular formula C20H19FN2O B2875123 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide CAS No. 1147761-33-8

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide

カタログ番号: B2875123
CAS番号: 1147761-33-8
分子量: 322.383
InChIキー: WILAOFACEONCPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid structure combining a 2,3-dihydro-1H-indenyl group, a propargyl (prop-2-yn-1-yl) amine, and a 3-fluorophenyl acetamide moiety. The indenyl and propargyl groups may enhance lipophilicity and metabolic stability, while the 3-fluorophenyl acetamide contributes to target binding via hydrogen bonding and hydrophobic interactions .

特性

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c1-2-12-23(19-11-10-15-6-3-4-9-18(15)19)14-20(24)22-17-8-5-7-16(21)13-17/h1,3-9,13,19H,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILAOFACEONCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)NC1=CC(=CC=C1)F)C2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized via a Ni-catalyzed intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes.

    Attachment of the Propargyl Group: The propargyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indene-propargyl amine intermediate and 3-fluorophenylacetic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indene moiety or the propargyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of indanone derivatives or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogens, nitro groups, or other electrophiles on the fluorophenyl ring.

科学的研究の応用

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancer.

    Biological Studies: It can be used as a probe to study the interactions of indene derivatives with biological targets.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of indene-based drugs.

作用機序

The mechanism by which 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3-fluorophenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the propargyl group can engage in covalent interactions with nucleophilic residues. The fluorophenylacetamide group may enhance binding affinity and specificity through hydrogen bonding and π-π interactions.

類似化合物との比較

Structural Analogues

NBI-80713
  • Structure: N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-2-{[2-(3,4-dimethoxyphenoxy)ethyl][(4-fluorophenyl)methyl]amino}acetamide
  • Key Features: Shares the dihydroindenyl core and fluorophenyl acetamide but replaces the propargyl group with a 4-fluorobenzyl-substituted ethylamino chain.
  • Pharmacology : Selective HCRT-R2 antagonist (Rat HCRT-R2 Ki = 2.2 nM). Demonstrates CNS activity with dose-dependent behavioral effects in preclinical models .
Barasertib (AZD1152-HQPA)
  • Structure: 2-{5-[(7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide
  • Key Features : Retains the 3-fluorophenyl acetamide but incorporates a quinazoline-pyrazole scaffold instead of the indenyl-propargyl system.
  • Pharmacology: Inhibitor of Aurora B kinase, used in oncology. The hydroxyethylamino-propoxy chain enhances solubility and target specificity .
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
  • Structure : Propargyl-linked indole-dione acetamide.
  • Key Features : Shares the propargyl group and acetamide but replaces the dihydroindenyl with a chloro-substituted indole-dione.
  • Applications: Potential as a reactive intermediate for further functionalization .

Functional Analogues

N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide
  • Structure: Simplifies the amino group to a single dihydroindenyl substituent and replaces the propargyl with a 2-fluorophenoxy moiety.
2-(3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-fluorophenyl)acetamide
  • Structure: Complex quinoline-dihydroquinoline scaffold with methoxy and dimethoxyphenyl groups.
  • Applications : Screened for kinase inhibition or cytotoxic activity, leveraging the 3-fluorophenyl acetamide for target engagement .

Comparative Analysis Table

Compound Name Molecular Weight Key Substituents Biological Target/Activity Reference
Target Compound ~350 (estimated) Indenyl, propargyl, 3-fluorophenyl Undisclosed (structural hybrid) -
NBI-80713 478 g/mol Dihydroindenyl, 4-fluorobenzyl HCRT-R2 antagonist (Ki = 2.2 nM)
Barasertib (AZD1152-HQPA) ~630 (estimated) Quinazoline-pyrazole, 3-fluorophenyl Aurora B kinase inhibitor
2-(5-Chloro-indol-dione)-propargylamide 276.68 g/mol Chloro-indole-dione, propargyl Synthetic intermediate
N-(2,3-Dihydroinden-5-yl)-2-F-phenoxy ~285 (estimated) Dihydroindenyl, 2-fluorophenoxy Membrane permeability studies

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。